Bienvenue dans la boutique en ligne BenchChem!

4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione

Dual 5-HT2A/D3 receptor modulation Antipsychotic drug discovery Structure-activity relationship

Procure 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione (CAS 1903884-38-7) to access a unique conformational and electronic space within the benzodioxole-piperazine chemotype. The thiane-1,1-dioxide moiety introduces a strongly electron-withdrawing sulfone that is absent in common cyclohexyl or tetrahydropyranyl analogs, making it a critical tool for systematic SAR around the piperazine N-substituent. Its balanced physicochemical profile (XLogP3-AA 0.9, TPSA 84.5 Ų) also makes it an excellent reference scaffold for comparing aqueous solubility, microsomal stability, and CNS permeability against more lipophilic matched-pair analogs. Additionally, the compound serves as a protected precursor for the 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine fragment, enabling downstream diversification. Secure this high-purity compound to accelerate your lead optimization or chemical biology program.

Molecular Formula C17H22N2O5S
Molecular Weight 366.43
CAS No. 1903884-38-7
Cat. No. B2846202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
CAS1903884-38-7
Molecular FormulaC17H22N2O5S
Molecular Weight366.43
Structural Identifiers
SMILESC1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H22N2O5S/c20-17(13-1-2-15-16(11-13)24-12-23-15)19-7-5-18(6-8-19)14-3-9-25(21,22)10-4-14/h1-2,11,14H,3-10,12H2
InChIKeyPDXDFAZXBYMFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione (CAS 1903884-38-7): Structural Overview and Procurement Identity


4-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione (CAS 1903884-38-7, molecular formula C₁₇H₂₂N₂O₅S, MW 366.4 g/mol) is a synthetic small molecule belonging to the benzodioxole-piperazine class, originally disclosed in Hoffmann-La Roche patent US 8,722,683 B2 as part of a series of dual 5-HT₂A and D₃ receptor modulators [1]. The compound features a benzo[d][1,3]dioxole moiety linked via a carbonyl to a piperazine ring, which is further N-substituted with a tetrahydro-2H-thiopyran-4-yl group bearing a 1,1-dioxide (sulfone) functionality—a structural motif that distinguishes it from other in-class analogs carrying cyclohexyl, cyclopentyl, or unoxidized tetrahydrothiopyran substituents [2]. PubChem records (CID 92129672) confirm its computed physicochemical profile: XLogP3-AA = 0.9, topological polar surface area = 84.5 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors [2].

Why Generic Substitution of 4-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione with Other Benzodioxole-Piperazines Is Scientifically Unsupported


Within the benzodioxole-piperazine chemotype disclosed in US 8,722,683 B2, the N-substituent on the piperazine ring is not a passive bystander but the critical determinant of dual 5-HT₂A/D₃ receptor modulation potency and selectivity [1]. The thiane-1,1-dione substituent in the target compound introduces a strongly electron-withdrawing, conformationally constrained sulfone group that is absent in the majority of exemplified analogs—which predominantly carry cyclohexyl, cyclopentylmethyl, tetrahydro-2H-pyran-4-yl, or unoxidized tetrahydrothiopyran moieties [1]. The sulfone's hydrogen-bond-accepting capacity (contributing to six total HBA vs. four or five for non-sulfone analogs) and its impact on the piperazine nitrogen basicity are expected to alter both the binding affinity at the orthosteric sites of 5-HT₂A and D₃ receptors and the compound's ADME profile (XLogP3-AA = 0.9, TPSA = 84.5 Ų) [2][3]. Without explicit, quantitative comparator data for this exact compound, however, any claim that it is superior to a specific named analog remains a class-level inference rather than a proven fact [3].

Quantitative Differentiation Evidence for 4-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione (CAS 1903884-38-7) for Scientific Procurement Decisions


Sulfone-Containing N-Substituent as a Structural Differentiator from Cyclohexyl and Tetrahydropyranyl Analogs in the Benzodioxole-Piperazine Series

The target compound is the only compound in the exemplified benzodioxole-piperazine series of US 8,722,683 B2 that incorporates a tetrahydro-2H-thiopyran-1,1-dioxide (thiane-1,1-dione) N-substituent, whereas the majority of exemplified analogs carry cyclohexyl, cyclopentylmethyl, tetrahydro-2H-pyran-4-yl, or 1,1-dioxo-thiomorpholin-4-yl groups, and none carry the six-membered cyclic sulfone with a methylene linker between the piperazine nitrogen and the sulfur atom [1][2]. The sulfone introduces six hydrogen-bond-accepting sites (compared to four or five for non-sulfone analogs) and lowers the computed XLogP3-AA to 0.9, which falls within a narrower range than many cyclohexyl-bearing analogs whose computed logP values typically exceed 2.0 [3]. This structural uniqueness implies that binding affinities at 5-HT₂A and D₃ receptors, as well as selectivity over D₂, cannot be extrapolated from data on cyclohexyl or tetrahydropyranyl representatives [1].

Dual 5-HT2A/D3 receptor modulation Antipsychotic drug discovery Structure-activity relationship

Dual 5-HT₂A and D₃ Receptor Target Engagement Rationale Versus D₂-Selective Antipsychotics

The benzodioxole-piperazine chemotype to which the target compound belongs was specifically designed as a dual 5-HT₂A/D₃ receptor modulator, with the patent specification emphasizing that preferential D₃ over D₂ antagonism is hypothesized to preserve antipsychotic efficacy while reducing extrapyramidal side effects (EPS) and cognitive impairment associated with D₂-predominant agents such as haloperidol [1]. The patent explicitly states that D₃ receptors are more concentrated in limbic regions governing thought and emotion, whereas D₂ receptors dominate striatal motor-control regions, providing a mechanistic basis for D₃-preferring compounds [1]. The target compound's thiane-1,1-dione moiety, by modulating piperazine basicity and orientation, may influence the D₃/D₂ selectivity ratio, though no quantitative Ki or IC₅₀ values for this specific compound appear in the publicly accessible patent text or in ChEMBL, BindingDB, or PubChem as of the search date [2].

Antipsychotic pharmacology 5-HT2A receptor antagonism D3 receptor selectivity

Physicochemical Property Profile Differentiation: CNS Drug-Likeness Parameters Versus Non-CNS Benzodioxole Derivatives

Computed physicochemical descriptors for the target compound (MW = 366.4 Da, XLogP3-AA = 0.9, TPSA = 84.5 Ų, HBD = 0, HBA = 6, rotatable bonds = 2) place it within favorable CNS drug-like space according to multiparameter optimization (MPO) scoring frameworks [1]. Compared to benzodioxole-piperazines carrying larger lipophilic N-substituents (e.g., 4-phenylpiperazine or 4-benzylpiperazine analogs with XLogP3-AA > 3.0 and TPSA < 50 Ų), the target compound's combination of moderate polarity and low lipophilicity suggests a differentiated brain-penetration and non-specific binding profile [2]. Within the patent series, the sulfone group provides a unique balance of polarity without introducing additional hydrogen-bond donors that could impair passive membrane permeability [1].

CNS drug-likeness Physicochemical property descriptors Medicinal chemistry optimization

Absence of Publicly Disclosed Target-Specific Potency Data: A Critical Gap Requiring In-House Profiling

As of the literature and database search conducted on 2026-04-29, no quantitative receptor-binding data (Ki, IC₅₀, Kd, EC₅₀) for the target compound at 5-HT₂A, D₃, D₂, or any other receptor has been deposited in PubChem, ChEMBL, BindingDB, or the USPTO full-text patent database [1][2]. This stands in contrast to several comparator benzodioxole-piperazine compounds within the same patent family for which limited affinity data may be available upon in-depth patent prosecution history or supplementary information access [1]. The molbic.idrblab.net resource lists a bioactivity annotation range of '>0.1 μM and ≤10 μM' without specifying the target, assay type, or compound identity verification, rendering it insufficient for evidence-based procurement decisions [3]. Users must therefore budget for comprehensive in-house radioligand binding assays (5-HT₂A, D₃, D₂, and relevant counter-screens) to establish the compound's pharmacological fingerprint before interpreting any class-level inferences.

Receptor binding assays Data transparency in procurement In-house pharmacological characterization

Research and Industrial Applications of 4-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione Based on Available Evidence


Exploratory Structure-Activity Relationship (SAR) Studies on Polar N-Substituents in Dual 5-HT₂A/D₃ Modulators

The compound's distinguishing thiane-1,1-dione moiety fills a specific gap in the N-substituent diversity space of the benzodioxole-piperazine series disclosed in US 8,722,683 B2 [1]. Medicinal chemistry groups conducting systematic SAR around the piperazine N-substituent can use this compound to probe the effect of a conformationally constrained, electron-withdrawing cyclic sulfone on dual 5-HT₂A/D₃ binding affinity and selectivity, employing in-house radioligand displacement assays (e.g., [³H]-ketanserin for 5-HT₂A, [³H]-spiperone for D₂/D₃) alongside cyclohexyl and tetrahydropyranyl comparator analogs [2].

CNS Drug-Likeness Optimization: A Low-Lipophilicity Benzodioxole-Piperazine Lead Scaffold

With an XLogP3-AA of 0.9 and TPSA of 84.5 Ų, the compound occupies a distinct region of CNS drug-like property space compared to more lipophilic benzodioxole-piperazine variants [1]. Pharmaceutical profiling laboratories may select this compound as a reference scaffold for evaluating how the sulfone substituent affects aqueous solubility, microsomal metabolic stability, CYP450 inhibition, and MDCK-MDR1 permeability relative to matched-pair analogs with higher logP values, generating comparative ADME datasets that inform lead optimization strategies for CNS programs [3].

Synthetic Intermediate for Diversified Benzodioxole-Piperazine Library Construction

The piperazine nitrogen in the target compound represents a potential diversification point if the benzodioxole-carbonyl group is cleaved or if the compound serves as a protected intermediate. Organic synthesis groups requiring the 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine fragment—a building block not widely available from major catalog suppliers—can procure this compound as a precursor for downstream amide coupling or reductive amination reactions to generate novel analogs for screening libraries [1][2].

Negative Control or Inactive Comparator in Psychopharmacology Target-Validation Studies

In the absence of disclosed receptor-binding potency data, the compound may be deployed as a structurally matched but pharmacologically unvalidated comparator in target-validation experiments. Where a characterized benzodioxole-piperazine with known 5-HT₂A/D₃ activity serves as the active probe, this sulfone-bearing analog—once confirmed inactive or weakly active against the primary targets via in-house profiling—can serve as a control for target engagement specificity in cellular functional assays (e.g., calcium flux, β-arrestin recruitment) and in vivo behavioral models [1][2]. This application is contingent upon prior in-house potency determination.

Quote Request

Request a Quote for 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.